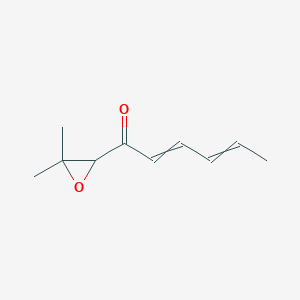![molecular formula C29H26N2S2 B14656232 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane CAS No. 50650-57-2](/img/structure/B14656232.png)
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between two heterocyclic rings, incorporating sulfur and nitrogen atoms, and is adorned with phenyl groups at specific positions. Its distinctive structure lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and material science.
Métodos De Preparación
The synthesis of 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-iminothiazolidin-4-one with thioglycolic acid, thiolactic acid, or thiomalic acid . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticonvulsant properties.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to interact with biological molecules, such as proteins and enzymes, makes it useful in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism by which 2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane exerts its effects is primarily through modulation of specific molecular targets. For instance, its anticonvulsant activity is believed to involve the modulation of the benzodiazepine allosteric site in GABA-A receptors, leading to central nervous system depressant activity . This interaction helps in stabilizing neuronal activity and preventing seizures.
Comparación Con Compuestos Similares
2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane can be compared with other spirocyclic compounds, such as:
1,6-Dithia-4,9-diazaspiro[4.4]nonane: Similar in structure but lacks the phenyl groups, which may affect its chemical reactivity and biological activity.
4,7,13,16-Tetraphenyl-1,10-dithia-4,7,13,16-tetraphosphacyclo-octadecane: Another spirocyclic compound with different heteroatoms and ring sizes, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of sulfur, nitrogen, and phenyl groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
50650-57-2 |
|---|---|
Fórmula molecular |
C29H26N2S2 |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
2,4,7,9-tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C29H26N2S2/c1-5-13-21(14-6-1)25-29(32-27(30-25)23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)31-28(33-29)24-19-11-4-12-20-24/h1-20,25-28,30-31H |
Clave InChI |
VFKVXDDEWKGSQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3(C(NC(S3)C4=CC=CC=C4)C5=CC=CC=C5)SC(N2)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


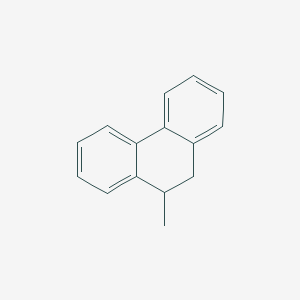


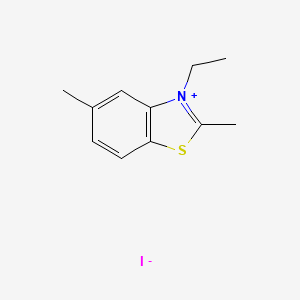
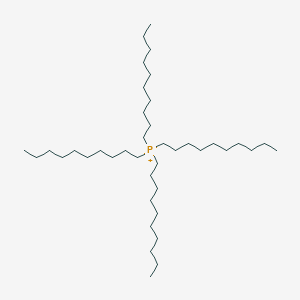
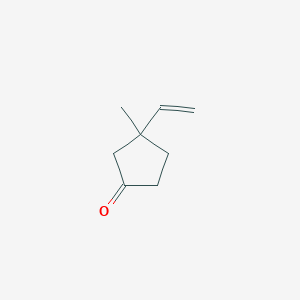
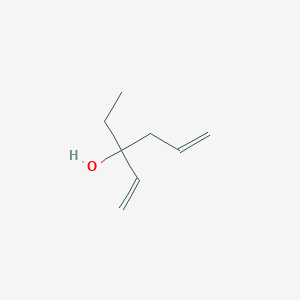
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
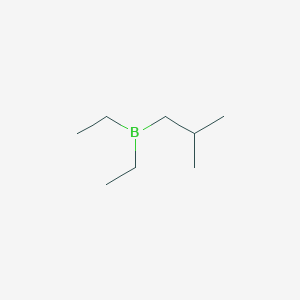
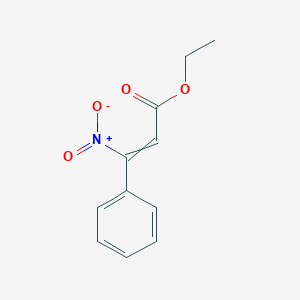

![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)

